molecular formula C10H3ClF16O2 B3041115 Methyl 9-chloroperfluorononanoate CAS No. 261503-65-5

Methyl 9-chloroperfluorononanoate

Cat. No.: B3041115
CAS No.: 261503-65-5
M. Wt: 494.55 g/mol
InChI Key: CKAWNZHEMRKCJX-UHFFFAOYSA-N
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Description

Methyl 9-chloroperfluorononanoate is a specialized organofluorine compound with the molecular formula C10H3ClF16O2 . This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions.

Chemical Reactions Analysis

Methyl 9-chloroperfluorononanoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 9-chloroperfluorononanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 9-chloroperfluorononanoate is primarily related to its chemical stability and resistance to degradation. Its molecular structure allows it to interact with various molecular targets without undergoing significant chemical changes. This makes it an ideal candidate for applications where long-term stability is required .

Comparison with Similar Compounds

Methyl 9-chloroperfluorononanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of stability, resistance to degradation, and versatility in various applications.

Properties

IUPAC Name

methyl 9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF16O2/c1-29-2(28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(11,26)27/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAWNZHEMRKCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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